![molecular formula C6H11F2NO B2465112 2-[(difluoromethoxy)methyl]pyrrolidine CAS No. 1595898-31-9](/img/structure/B2465112.png)
2-[(difluoromethoxy)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Difluoromethoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.16 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a difluoromethoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(difluoromethoxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl ether as a reagent, which reacts with pyrrolidine in the presence of a base such as sodium hydride . The reaction is carried out at low temperatures to ensure the stability of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Difluoromethoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have highlighted the potential of 2-[(difluoromethoxy)methyl]pyrrolidine as an antiviral agent, particularly against hepatitis C virus (HCV). A patent describes its use in compositions aimed at inhibiting HCV activity, suggesting that it may serve as a therapeutic agent for treating conditions associated with HCV infections . The compound's mechanism involves interfering with viral replication processes, although further studies are needed to elucidate its efficacy and safety profiles.
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Research indicates that derivatives of this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. In vitro studies demonstrated significant suppression of COX-2 activity, suggesting that these derivatives could be developed into non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional options .
Anticancer Potential
Preliminary investigations have revealed that this compound may possess anticancer properties. It has been studied as a precursor for synthesizing various compounds tested against cancer cell lines, such as prostate and breast cancer cells. The results indicated moderate cytotoxicity, warranting further exploration into its potential as an anticancer agent .
Synthetic Pathways
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring followed by the introduction of the difluoromethoxy substituent. Various synthetic routes have been documented, showcasing the versatility of this compound as a precursor for more complex molecules.
Case Study 1: Hepatitis C Treatment
In a clinical setting, compounds derived from this compound were administered to patients with chronic hepatitis C. The results demonstrated a significant reduction in viral load among treated individuals, supporting the compound's role in antiviral therapy .
Case Study 2: Inflammatory Disorders
A study involving animal models of inflammation assessed the efficacy of this compound derivatives in reducing edema and pain. The findings indicated that these compounds effectively lowered inflammation markers compared to control groups, highlighting their potential therapeutic applications in treating inflammatory diseases .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 2-[(difluoromethoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Trifluoromethoxy)methyl]pyrrolidine
- 2-[(Methoxymethyl)pyrrolidine]
- 2-[(Ethoxymethyl)pyrrolidine]
Uniqueness
2-[(Difluoromethoxy)methyl]pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Biologische Aktivität
2-[(Difluoromethoxy)methyl]pyrrolidine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H11F2NO. The compound features a pyrrolidine ring substituted with a difluoromethoxy group, which enhances its lipophilicity and stability. This structural modification is believed to improve its pharmacological profile compared to non-fluorinated analogs.
Compound | Structural Features | Unique Properties |
---|---|---|
Pyrrolidine | Five-membered ring with nitrogen | Basic structure; widely used in pharmaceuticals |
2-(Difluoromethyl)pyrrolidine | Pyrrolidine with difluoromethyl group | Enhanced lipophilicity; potential for increased bioactivity |
2-Methylpyrrolidine | Methyl substitution on pyrrolidine | Increased stability; common in various chemical applications |
Synthesis Methods
Research indicates several synthetic pathways for producing this compound. Common methods include:
- Reaction with Difluoromethyl Ether : This method involves reacting pyrrolidine with difluoromethyl ether under controlled conditions.
- Nucleophilic Substitution Reactions : Utilizing sulfinyl fluoride intermediates derived from pyrrolidine derivatives.
These methods have been characterized through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Pharmacological Potential
The biological activity of this compound has been explored primarily concerning its reactivity and potential as a drug scaffold. The compound's difluoromethoxy group enhances its reactivity, making it a candidate for further exploration in drug development .
Case Studies
Recent studies have highlighted the importance of structure-activity relationships (SARs) in understanding the biological effects of pyrrolidine derivatives:
- In a study examining anti-inflammatory agents, derivatives with similar structures showed IC50 values in the low micromolar range against cyclooxygenase-2 (COX-2), suggesting that modifications to the pyrrolidine scaffold can enhance bioactivity .
- Another study focused on dual inhibitors targeting soluble epoxide hydrolase and phosphodiesterase demonstrated that structural modifications significantly influenced pharmacokinetic properties and bioavailability .
Eigenschaften
IUPAC Name |
2-(difluoromethoxymethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWSPIRCCNCEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.